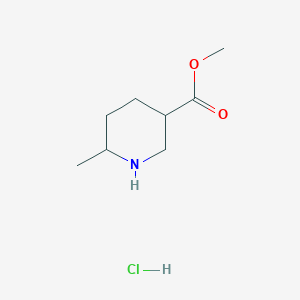

Methyl 6-Methylpiperidine-3-carboxylate Hydrochloride

Description

BenchChem offers high-quality Methyl 6-Methylpiperidine-3-carboxylate Hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Methyl 6-Methylpiperidine-3-carboxylate Hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

methyl 6-methylpiperidine-3-carboxylate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15NO2.ClH/c1-6-3-4-7(5-9-6)8(10)11-2;/h6-7,9H,3-5H2,1-2H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

COCIOCKRYRXGEP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCC(CN1)C(=O)OC.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H16ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

193.67 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1009376-74-2 | |

| Record name | methyl 6-methylpiperidine-3-carboxylate hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Methyl 6-Methylpiperidine-3-carboxylate Hydrochloride physical properties

[1][2][3][4][5]

Executive Summary

Methyl 6-methylpiperidine-3-carboxylate Hydrochloride is a substituted piperidine derivative used primarily as a chiral scaffold in the synthesis of peptidomimetics and small-molecule inhibitors (e.g., for GABA transporters or kinases like PDK1).[1][2] Its structural value lies in the C6-methyl group , which introduces a second chiral center to the nipecotic acid backbone, imposing specific conformational constraints that enhance ligand-target selectivity compared to the unsubstituted analog.[1]

This guide addresses the cis- and trans- stereoisomers, their physicochemical distinctions, and the rigorous protocols required for their synthesis and characterization.[1]

Chemical Identity & Stereochemistry

The presence of substituents at positions 3 and 6 creates two diastereomeric pairs. In the context of drug development, distinguishing between the cis and trans relative configurations is non-negotiable, as they exhibit distinct pharmacological profiles.

Identification Data

| Property | Detail |

| Systematic Name | Methyl 6-methylpiperidine-3-carboxylate hydrochloride |

| Molecular Formula | C₈H₁₅NO₂[1][2][3][4][5] · HCl |

| Molecular Weight | 193.67 g/mol (Salt); 157.21 g/mol (Free Base) |

| CAS (cis-isomer) | 1009376-77-5 (Generic cis) |

| CAS (trans-isomer) | 1009377-11-0 (Generic trans) |

| Core Structure | Piperidine ring with methyl ester at C3 and methyl group at C6.[1][2][6][7][3][5][8][9][10][11][12] |

| Appearance | White to off-white crystalline powder (Salt); Colorless oil (Free Base).[1][2] |

Stereochemical Conformations

The cis isomer typically adopts a chair conformation where the bulky substituents minimize 1,3-diaxial interactions. In the trans isomer, the relationship between the C3-ester and C6-methyl group forces one substituent into an axial position, affecting the vector of the nitrogen lone pair and subsequent reactivity.[1]

Figure 1: Stereochemical divergence during synthesis.[2] The catalytic hydrogenation of the pyridine precursor predominantly yields the cis-isomer due to catalyst surface approach constraints.[1][2]

Physical Properties

The hydrochloride salt form is preferred for handling due to the volatility and oxidation sensitivity of the free base.

Solid-State & Solution Properties

| Property | Value / Observation | Technical Insight |

| Melting Point | 116–120°C (Typical for Nipecotate salts) | Note:[1][2] Exact MP varies by specific diastereomer purity. High-purity cis-HCl salts often exhibit sharp transitions, whereas mixtures show broad melting ranges.[1][2] |

| Solubility | High: Water, Methanol, DMSOLow: Hexanes, Et₂O | The ionic lattice of the HCl salt necessitates polar protic or aprotic solvents. Free base liberation is required for extraction into non-polar organics (DCM, EtOAc). |

| Hygroscopicity | Moderate to High | The salt is hygroscopic.[1][2] Exposure to ambient moisture can lead to clumping and hydrolysis of the methyl ester to the carboxylic acid over time. |

| pKa (Predicted) | ~9.3 (Piperidine Nitrogen) | The basic nitrogen is protonated at physiological pH, crucial for electrostatic interactions in binding pockets.[1] |

| LogP | ~0.97 (Free Base) | Lipophilicity is modulated by the methyl ester; hydrolysis to the acid drastically lowers LogP, reducing membrane permeability.[1] |

Spectral Characterization (NMR)

Differentiation of isomers relies on ¹H-NMR coupling constants (

-

Cis-Isomer: The protons at C2 and C6 often display large diaxial coupling (

), indicating the substituents are in equatorial positions in the preferred chair conformer.[1][2] -

Trans-Isomer: Disruption of the all-equatorial arrangement leads to smaller or distinct coupling constants due to axial-equatorial relationships.[1][2]

Synthesis & Validation Protocol

The following protocol outlines the generation of the HCl salt from the aromatic precursor. This method ensures control over stereochemistry and salt stoichiometry.

Workflow Diagram

Figure 2: Synthetic workflow for converting the pyridine precursor to the piperidine HCl salt.

Step-by-Step Methodology

Objective: Synthesize and isolate methyl 6-methylpiperidine-3-carboxylate HCl.

-

Hydrogenation (Reduction of Aromaticity):

-

Dissolve Methyl 6-methylnicotinate (1 equiv) in glacial acetic acid (AcOH).

-

Add Platinum(IV) oxide (PtO₂) catalyst (10-30 mol%).[2][13] Note: PtO₂ is preferred over Pd/C for pyridine reduction to avoid partial reduction or poisoning.[1][2]

-

Pressurize with Hydrogen gas (

) to 60 psi in a Parr shaker. Agitate at room temperature for 4–16 hours. -

Validation: Monitor by TLC or LC-MS for disappearance of the UV-active pyridine starting material.[1][2]

-

-

Isolation of Free Base:

-

Filter the reaction mixture through a Celite pad to remove the platinum catalyst. Wash with Methanol.[13]

-

Concentrate the filtrate to remove bulk acetic acid.

-

Neutralization: Dissolve residue in DCM and wash with saturated aqueous NaHCO₃ (pH > 8) to liberate the free amine.

-

Dry the organic layer (MgSO₄), filter, and concentrate.[13] The result is a colorless oil (mixture of cis/trans free base).[13]

-

-

Hydrochloride Salt Formation:

-

Dissolve the free base oil in anhydrous diethyl ether or 1,4-dioxane.

-

Add 4M HCl in dioxane dropwise at 0°C.

-

A white precipitate will form immediately. Stir for 30 minutes.

-

Filter the solid under inert gas (Nitrogen/Argon) to prevent moisture absorption.

-

Drying: Dry in a vacuum oven at 40°C over P₂O₅.

-

Handling & Stability (Self-Validating Systems)

To ensure data integrity in biological assays, the compound must be handled according to its physicochemical vulnerabilities.[2]

-

Storage Condition: -20°C , desicated, under Argon/Nitrogen.

-

Reasoning: The methyl ester is susceptible to hydrolysis by atmospheric moisture. The amine salt can be hygroscopic.

-

-

Stability Check (Self-Validation): Before use in critical assays, perform a solubility check .

-

Protocol: Dissolve a small aliquot in water. It should dissolve clearly. If turbidity persists, the free base may have formed, or the ester may have hydrolyzed to the zwitterionic acid (which has different solubility properties).

-

-

Incompatibility: Avoid strong oxidizing agents and strong bases (unless liberating the free amine).

References

-

Synthesis & Stereochemistry: Bailey, J. et al. "Exploration of Piperidine 3D Fragment Chemical Space: Synthesis and 3D Shape Analysis." RSC Medicinal Chemistry, 2022.

-

Catalytic Hydrogenation Protocols: Sutherland, A. "Synthesis of Piperidines using Organometallic Chemistry." White Rose eTheses, University of York.

-

Physical Property Data: PubChem Compound Summary for CID 68586935 (Trans-isomer) and CID 16336093 (General).[2] [2][5][11][14]

-

Application in Kinase Inhibition: "6-(4-Pyrimidinyl)-1H-indazole derivatives as PDK1 inhibitors." Patent WO2010059658A1.

Sources

- 1. 908245-03-4|Methyl 6-methylpiperidine-3-carboxylate|BLD Pharm [bldpharm.com]

- 2. 144239-68-9|Methyl (R)-2-(piperidin-2-yl)acetate hydrochloride|BLD Pharm [bldpharm.com]

- 3. Methyl 6-methylpiperidine-3-carboxylate hydrochloride | ChemScene | Chemikart [kit-electrolyte-analyzers-zone.chemikart.com]

- 4. chembk.com [chembk.com]

- 5. Methyl trans-6-Methylpiperidine-3-carboxylate Hydrochloride | C8H16ClNO2 | CID 68586935 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 1263378-78-4|Methyl 2-(pyrrolidin-2-yl)acetate hydrochloride|BLD Pharm [bldpharm.com]

- 7. (S-Ethyl piperidine-2-carboxylate,22328-78-5-chemable-chemable [chemable.net]

- 8. 2259662-45-6|Methyl (2R,3R)-2-methylpyrrolidine-3-carboxylate|BLD Pharm [bldpharm.com]

- 9. 1009376-86-6 | Trans-methyl 6-methylpiperidine-3-carboxylate hydrochloride | A2B Chem | Chemikart [kit-electrolyte-analyzers-zone.chemikart.com]

- 10. 2387003-52-1|Methyl 2-(aminomethyl)piperidine-4-carboxylate|BLD Pharm [bldpharm.com]

- 11. (S)-Methyl piperidine-3-carboxylate hydrochloride|CAS 164323-84-6 [benchchem.com]

- 12. abcr.com [abcr.com]

- 13. rsc.org [rsc.org]

- 14. Methyl piperidine-3-carboxylate hydrochloride | C7H14ClNO2 | CID 16336093 - PubChem [pubchem.ncbi.nlm.nih.gov]

Technical Monograph: (3S,6R)-Methyl 6-Methylpiperidine-3-carboxylate Hydrochloride

The following technical guide details the properties, synthesis, and applications of (3S,6R)-Methyl 6-Methylpiperidine-3-carboxylate hydrochloride , a critical chiral building block in modern drug discovery.

Compound Identity & Core Data

This compound represents a specific stereoisomer of the 3,6-disubstituted piperidine scaffold, a "3D fragment" widely valued for its ability to escape the flatland of traditional aromatic drug cores.

| Property | Specification |

| Chemical Name | (3S,6R)-Methyl 6-methylpiperidine-3-carboxylate hydrochloride |

| CAS Number | 1951445-14-9 (HCl salt) |

| Free Base CAS | 1009376-81-1 (Generic cis-isomer often cited; specific enantiomer requires verification) |

| Molecular Formula | C₈H₁₅NO₂[1] · HCl |

| Molecular Weight | 193.67 g/mol (Salt); 157.21 g/mol (Base) |

| Stereochemistry | Cis -configuration (3S, 6R). The substituents at C3 and C6 are on the same face of the piperidine ring. |

| Appearance | White to off-white crystalline solid |

| Solubility | Soluble in water, methanol, DMSO; sparingly soluble in non-polar solvents. |

Stereochemical Context

The (3S,6R) configuration corresponds to the cis -isomer of the 3,6-disubstituted piperidine. In the piperidine chair conformation, this isomer typically adopts a conformation where one substituent is equatorial and the other is axial to minimize steric strain, unlike the thermodynamically more stable trans-isomer (diequatorial). This specific 3D geometry is crucial for binding affinity in targets like Orexin receptors.

Synthesis & Manufacturing Protocols

Retrosynthetic Analysis

The most scalable route to (3S,6R)-methyl 6-methylpiperidine-3-carboxylate involves the reduction of the aromatic pyridine precursor, followed by chiral resolution. Direct asymmetric hydrogenation is possible but often requires expensive Rhodium-chiral phosphine catalysts.

Core Pathway: Methyl 6-methylnicotinate

Step-by-Step Synthesis Protocol

Note: This protocol describes the formation of the cis-racemate followed by resolution, the industry-standard approach for scalability.

Step 1: Catalytic Hydrogenation (Cis-Selectivity)

Objective: Convert the flat pyridine ring to the 3D piperidine core with high cis-diastereoselectivity.

-

Reagents: Methyl 6-methylnicotinate (1.0 eq), PtO₂ (Adams' catalyst, 5 mol%), Glacial Acetic Acid (0.5 M concentration).

-

Procedure:

-

Charge a high-pressure hydrogenation vessel with methyl 6-methylnicotinate and acetic acid.

-

Add PtO₂ under an inert nitrogen atmosphere.

-

Pressurize with Hydrogen gas (

) to 50–60 psi (3–4 bar). -

Agitate at room temperature for 12–24 hours. Critical: Monitor consumption of starting material via LC-MS.

-

Workup: Filter the catalyst through a Celite pad (Caution: PtO₂ is pyrophoric when dry). Concentrate the filtrate under reduced pressure to yield the acetate salt of the piperidine.

-

Result: Predominantly cis-(±)-methyl 6-methylpiperidine-3-carboxylate (>90% dr). The cis isomer is the kinetic product of pyridine hydrogenation over Platinum.

-

Step 2: Chiral Resolution (Isolation of 3S,6R)

Objective: Separate the (3S,6R) enantiomer from the (3R,6S) enantiomer.

-

Method: Classical resolution via diastereomeric salt formation.[2]

-

Resolving Agent: (-)-Dibenzoyl-L-tartaric acid (L-DBTA).

-

Procedure:

-

Dissolve the cis-racemate free base in hot Ethanol/Acetone (1:1).

-

Add 0.5–1.0 equivalents of (-)-Dibenzoyl-L-tartaric acid.

-

Allow the solution to cool slowly to room temperature, then to 4°C.

-

Crystallization: The (3S,6R)-amine · L-DBTA salt typically crystallizes out (verify specific salt solubility for your solvent system; sometimes the antipode crystallizes).

-

Liberation: Collect crystals, treat with 1M NaOH or saturated NaHCO₃, and extract with Dichloromethane (DCM).

-

Salt Formation: Treat the organic layer with HCl in Dioxane/Ether to precipitate the target (3S,6R)-Methyl 6-Methylpiperidine-3-carboxylate hydrochloride .

-

Self-Validating Analytical Checkpoints

To ensure scientific integrity, every batch must pass these checkpoints:

-

Checkpoint A (Cis/Trans Ratio): Use ¹H-NMR.[3][4][5][6][7] The cis-isomer typically shows specific coupling constants (

) for the H3 proton distinct from the trans-isomer.-

Validation: If

is large (~10-12 Hz), it indicates an axial H3 (trans-diaxial coupling). In the cis-isomer (assuming 3-COOMe is axial or 6-Me is axial), the coupling pattern will differ.

-

Mechanism of Action & Applications

Pharmacological Significance

This scaffold acts as a conformational lock . By substituting the piperidine ring at the 3 and 6 positions, medicinal chemists restrict the conformational flexibility of the ring, forcing substituents into specific vectors that match receptor binding pockets.

-

Orexin Receptor Antagonists: The (3S,6R) and (3R,6R) isomers are key intermediates in the synthesis of Orexin antagonists (e.g., Filorexant analogs/MK-6096), used for treating insomnia. The 6-methyl group locks the piperidine boat/chair transition, improving metabolic stability and selectivity.

-

IRAK4 Inhibitors: Used in immunology to target Interleukin-1 Receptor-Associated Kinase 4.

-

Fragment-Based Drug Discovery (FBDD): This molecule is a "3D fragment."[5][6][7] Unlike flat aromatic rings, it projects functional groups (amine, carboxylate) into defined 3D space, increasing the probability of finding high-affinity binding sites during fragment screening.

Pathway Visualization

Figure 1: Synthetic workflow from pyridine precursor to enantiopure (3S,6R) target.

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 68586935, Methyl trans-6-Methylpiperidine-3-carboxylate Hydrochloride. Retrieved from [Link]

-

Cox, P. A., et al. (2022). Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis of fragments derived from 20 regio- and diastereoisomers of methyl substituted pipecolinates. RSC Medicinal Chemistry.[7] Retrieved from [Link]

- Mangion, I. K., et al. (2012).Synthesis of ((3R,6R)-6-Methylpiperidin-3-yl)methanol via Biocatalytic Transamination and Crystallization-Induced Dynamic Resolution. Organic Letters, 14(13), 3458–3461.

Sources

- 1. mdpi.com [mdpi.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. researchgate.net [researchgate.net]

- 4. etheses.whiterose.ac.uk [etheses.whiterose.ac.uk]

- 5. pubs.rsc.org [pubs.rsc.org]

- 6. Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis of fragments derived from 20 regio- and diastereoisomers of methyl substituted pipecolinates - PMC [pmc.ncbi.nlm.nih.gov]

- 7. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]

- 8. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]

- 9. researchgate.net [researchgate.net]

An In-Depth Technical Guide to Methyl 6-Methylpiperidine-3-carboxylate Hydrochloride

This guide provides a comprehensive technical overview of Methyl 6-Methylpiperidine-3-carboxylate Hydrochloride, a key heterocyclic building block for professionals in chemical synthesis and pharmaceutical development. We will delve into its fundamental physicochemical properties, validated synthesis protocols, analytical characterization, applications in medicinal chemistry, and essential safety protocols.

Core Compound Identity and Significance

Methyl 6-Methylpiperidine-3-carboxylate Hydrochloride is a substituted piperidine derivative. The piperidine ring is a ubiquitous structural motif found in a vast array of natural products and synthetic pharmaceuticals, making it a "privileged scaffold" in drug discovery.[1][2] Its derivatives are integral to over twenty classes of pharmaceuticals, including analgesics, antipsychotics, and anticancer agents.[3][4]

The specific substitution pattern of this molecule, featuring a methyl group at the 6-position and a methyl ester at the 3-position, provides a chiral scaffold. The introduction of such chiral centers is crucial for designing drugs with high specificity and improved pharmacokinetic profiles, as they allow for precise three-dimensional interactions with biological targets.[5] This guide focuses on the trans-isomer, a common starting point for stereospecific synthesis.

Physicochemical and Structural Data

Accurate characterization begins with understanding the compound's fundamental properties. The data presented below has been compiled from authoritative chemical databases.

| Property | Value | Source |

| Molecular Weight | 193.67 g/mol | [6] |

| Molecular Formula | C₈H₁₆ClNO₂ | [6] |

| IUPAC Name | methyl (3R,6R)-6-methylpiperidine-3-carboxylate;hydrochloride | [6] |

| CAS Number | 1009377-11-0 | [6] |

| Canonical SMILES | C[C@@H]1CCC(=O)OC.Cl | [6] |

| Physical Form | Solid |

Molecular Structure: The molecule consists of a six-membered piperidine ring. A methyl group is attached to the carbon at position 6 (adjacent to the nitrogen atom), and a methyl carboxylate group (-COOCH₃) is attached to the carbon at position 3. The hydrochloride salt form means the nitrogen atom in the piperidine ring is protonated (NH₂⁺) and associated with a chloride ion (Cl⁻), which enhances the compound's stability and solubility in polar solvents.

Synthesis and Purification Workflow

The synthesis of substituted piperidines is a cornerstone of medicinal chemistry. A common and effective strategy involves the catalytic hydrogenation of a corresponding pyridine precursor, followed by esterification. This process ensures high yields and stereochemical control.

Synthesis Pathway Overview

The following diagram illustrates a typical two-step synthesis workflow for creating Methyl 6-Methylpiperidine-3-carboxylate HCl from a commercially available pyridine precursor.

Sources

- 1. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 2. lifechemicals.com [lifechemicals.com]

- 3. encyclopedia.pub [encyclopedia.pub]

- 4. researchgate.net [researchgate.net]

- 5. thieme-connect.de [thieme-connect.de]

- 6. Methyl trans-6-Methylpiperidine-3-carboxylate Hydrochloride | C8H16ClNO2 | CID 68586935 - PubChem [pubchem.ncbi.nlm.nih.gov]

Technical Guide: Solubility Profiling of Methyl 6-Methylpiperidine-3-carboxylate Hydrochloride

This in-depth technical guide details the physicochemical profile, solubility characteristics, and experimental determination protocols for Methyl 6-methylpiperidine-3-carboxylate Hydrochloride .

Document Control:

-

Subject: Physicochemical Characterization & Solubility Protocols

-

Compound Class: Piperidine Amino Acid Derivative / Chiral Building Block

Executive Summary & Compound Identity

Methyl 6-methylpiperidine-3-carboxylate hydrochloride is a critical chiral intermediate used in the synthesis of peptidomimetics and conformationally restricted amino acid analogues. Its solubility profile is dominated by its ionic character (hydrochloride salt), creating a distinct "solubility switch" compared to its free base precursor.

Understanding this profile is essential for process chemists optimizing work-up procedures (extraction vs. precipitation) and medicinal chemists assessing early-stage formulation risks.

Chemical Identity

| Parameter | Detail |

| IUPAC Name | Methyl 6-methylpiperidine-3-carboxylate hydrochloride |

| CAS Number (Generic) | 89895-55-6 (Racemate) |

| CAS Number (cis-isomer) | 1009376-77-5 |

| Molecular Formula | C |

| Molecular Weight | 193.67 g/mol |

| Physical State | White to off-white crystalline solid |

| pKa (Calculated) | ~10.5 (Piperidine Nitrogen) |

Physicochemical Solubility Profile

As a hydrochloride salt, the compound exhibits high lattice energy and polarity. The following data summarizes the expected solubility behavior based on Structure-Property Relationships (SPR) and standard behavior of piperidine salts.

Solubility Data Table (Qualitative & Semi-Quantitative)

Note: Values below are estimated ranges typical for low-molecular-weight piperidine salts. Exact values depend on the specific polymorph and purity.

| Solvent Class | Specific Solvent | Solubility Rating | Estimated Range (mg/mL) | Mechanistic Rationale |

| Aqueous | Water (pH 7.0) | Very High | > 100 mg/mL | Ion-dipole interactions dominate; high solvation energy of Cl⁻ and ammonium cation. |

| Polar Protic | Methanol | High | 50 – 100 mg/mL | Strong H-bonding capability; effective solvation of the ionic pair. |

| Polar Protic | Ethanol | Moderate | 10 – 30 mg/mL | Reduced dielectric constant compared to MeOH reduces salt dissociation. |

| Polar Aprotic | DMSO | High | > 50 mg/mL | High dielectric constant supports ion separation. |

| Polar Aprotic | Acetonitrile | Low to Moderate | 1 – 10 mg/mL | Poor solvation of chloride anions; often used as an anti-solvent for crystallization. |

| Non-Polar | Hexane / Heptane | Insoluble | < 0.1 mg/mL | Lack of dipole moment prevents disruption of the crystal lattice. |

| Ethers | Diethyl Ether / TBME | Insoluble | < 0.1 mg/mL | Critical for purification: used to wash away non-polar impurities from the solid salt. |

The "Solubility Switch" in Synthesis

A common error in handling this compound is confusing the solubility of the Free Base (liquid, oil) with the HCl Salt (solid).

-

Free Base: Soluble in DCM, Ethyl Acetate, Toluene. (Used for extraction).

-

HCl Salt: Soluble in Water, Methanol.[1] (Used for isolation/storage).[2]

Figure 1: The solubility inversion during salt formation. This phase change is the primary mechanism for purification.

Experimental Protocol: Gravimetric Solubility Determination

Since batch-to-batch variations (polymorphism) can alter solubility, relying on literature values is insufficient for critical GLP studies. Use this self-validating Saturation Shake-Flask Method .

Materials Required[2][6]

-

Methyl 6-methylpiperidine-3-carboxylate HCl (Test Article)[3][4][5]

-

HPLC Grade Solvents (Water, MeOH, ACN, etc.)

-

Thermostatic Shaker (set to 25°C ± 0.5°C)

-

0.45 µm Syringe Filters (PTFE for organics, Nylon for aqueous)

-

Analytical Balance (0.01 mg precision)

Step-by-Step Workflow

-

Preparation: Weigh ~100 mg of the HCl salt into a 4 mL glass vial.

-

Solvent Addition: Add the solvent in 100 µL increments.

-

Visual Check: Vortex after each addition. If dissolved immediately, solubility is >1000 mg/mL.

-

Saturation: If solid remains after 1 mL total solvent, proceed to equilibration.

-

-

Equilibration: Place vials in the thermostatic shaker at 25°C for 24 hours.

-

Why: Ensures thermodynamic equilibrium between the crystal lattice and the solution.

-

-

Filtration: Filter the supernatant through a 0.45 µm filter into a pre-weighed vessel.

-

Critical: Pre-saturate the filter with a small amount of filtrate to prevent adsorption losses.

-

-

Evaporation & Weighing: Evaporate the solvent (vacuum centrifuge or nitrogen stream) and weigh the residue.

-

Calculation:

Validation Logic

-

Check 1: The pH of the aqueous solution should be acidic (~pH 4-5). If neutral, the salt may have dissociated or hydrolyzed.

-

Check 2: Re-dissolve the residue in the mobile phase and run a single HPLC injection to confirm the residue is the compound and not degraded impurities.

Implications for Drug Development[8]

Purification Strategy (Anti-Solvent Crystallization)

Leveraging the solubility data, the optimal purification method is Anti-Solvent Crystallization .

-

Dissolve: In minimal hot Methanol (High Solubility).

-

Precipitate: By slowly adding Diethyl Ether or MTBE (Insoluble).

-

Result: High purity crystals with removed non-polar impurities.

Formulation Risks

-

Hygroscopicity: As a highly water-soluble HCl salt, this compound is likely hygroscopic. It must be stored in a desiccator. Exposure to humid air will lead to deliquescence (absorbing enough water to dissolve itself).

-

Stability: In aqueous solution, the methyl ester moiety is susceptible to hydrolysis, especially if the pH drifts away from neutral. Avoid long-term storage in water; prepare fresh.

Figure 2: Purification workflow based on the solubility differential between alcohols and ethers.

References

-

PubChem Compound Summary. (2023). Methyl 6-methylpiperidine-3-carboxylate hydrochloride.[3][4][5] National Center for Biotechnology Information. [Link]

-

Stahl, P. H., & Wermuth, C. G. (2011). Pharmaceutical Salts: Properties, Selection, and Use. Wiley-VCH. (Authoritative text on salt solubility behavior). [Link]

-

European Chemicals Agency (ECHA). (2023).[6] Registration Dossier: Piperidine derivatives. [Link][6]

Sources

- 1. CAS 6091-44-7: Piperidine hydrochloride | CymitQuimica [cymitquimica.com]

- 2. fishersci.com [fishersci.com]

- 3. CIS-METHYL 6-METHYLPIPERIDINE-3-CARBOXYLATE HCL [1009376-77-5] | King-Pharm [king-pharm.com]

- 4. Methyl trans-6-Methylpiperidine-3-carboxylate Hydrochloride | C8H16ClNO2 | CID 68586935 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. cis-Methyl 6-methylpiperidine-3-carboxylate hydrochloride - Lead Sciences [lead-sciences.com]

- 6. Methyl piperidine-3-carboxylate hydrochloride | C7H14ClNO2 | CID 16336093 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the ¹H NMR Spectrum of Methyl 6-Methylpiperidine-3-carboxylate Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive analysis of the ¹H NMR spectrum of methyl 6-methylpiperidine-3-carboxylate hydrochloride. As a key structural motif in many pharmaceutical compounds, a thorough understanding of the spectroscopic properties of this molecule is crucial for researchers in drug discovery and development. This document moves beyond a simple cataloging of peaks to explain the underlying principles that govern the spectrum, empowering scientists to interpret similar spectra with confidence.

Introduction

Methyl 6-methylpiperidine-3-carboxylate hydrochloride is a substituted piperidine derivative. The piperidine ring is a ubiquitous scaffold in medicinal chemistry, and its conformation and substitution pattern profoundly influence biological activity. Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the precise three-dimensional structure of such molecules in solution.

This guide will delve into a detailed, predictive analysis of the ¹H NMR spectrum of the title compound, focusing on the trans-diastereomer. The presence of the hydrochloride salt and the stereochemistry of the substituents introduce complexities to the spectrum that are critical to understand for accurate structural confirmation.

Predicted ¹H NMR Spectrum: A Detailed Analysis

The ¹H NMR spectrum of methyl 6-methylpiperidine-3-carboxylate hydrochloride is predicted to exhibit a set of distinct signals, each providing a wealth of information about the molecular structure. The protonation of the piperidine nitrogen to form the piperidinium chloride significantly influences the chemical shifts of the adjacent protons, a key feature that will be explored in detail.

The structure and numbering scheme for the molecule are as follows:

Caption: Experimental workflow for ¹H NMR sample preparation and data acquisition.

NMR Instrument Parameters

For a standard 400 MHz NMR spectrometer, the following parameters are a good starting point:

-

Pulse Sequence: A standard single-pulse experiment (e.g., 'zg30' on a Bruker instrument).

-

Acquisition Time (AQ): 2-4 seconds.

-

Relaxation Delay (D1): 1-5 seconds. A longer delay may be necessary for quantitative measurements.

-

Number of Scans (NS): 8-16 scans are typically sufficient for a sample of this concentration.

-

Spectral Width (SW): A spectral width of 12-16 ppm is generally adequate.

Data Processing and Interpretation

-

Fourier Transform: The acquired Free Induction Decay (FID) is converted into a spectrum via a Fourier Transform.

-

Phase Correction: The phase of the spectrum should be adjusted so that all peaks are in the absorptive mode and the baseline is flat.

-

Baseline Correction: A polynomial function is applied to correct any baseline distortions.

-

Referencing: The spectrum is referenced by setting the TMS peak to 0.00 ppm.

-

Integration: The area under each peak is integrated to determine the relative number of protons giving rise to each signal.

-

Peak Picking and Coupling Constant Analysis: The chemical shift of each peak is determined, and the splitting patterns are analyzed to measure the coupling constants (J-values), which provide valuable information about the connectivity and stereochemistry of the molecule.

Conclusion

This in-depth guide provides a comprehensive framework for understanding and interpreting the ¹H NMR spectrum of methyl 6-methylpiperidine-3-carboxylate hydrochloride. By combining a predictive analysis based on fundamental principles with a detailed experimental protocol, researchers are equipped to confidently characterize this important class of molecules. The ability to accurately interpret such spectra is a cornerstone of modern chemical research, enabling the unambiguous structural elucidation that is essential for advancing drug discovery and development programs.

References

-

Lopez-Lira, A., et al. (2021). Mechanochemical Synthesis, Spectroscopic Characterization and Molecular Structure of Piperidine–Phenytoin Salt. Molecules, 26(15), 4483. Available at: [Link]

- Google Patents. Amine acid salt compounds and process for the production thereof.

-

LibreTexts. 12.2: NMR Spectra - an introduction and overview. Available at: [Link]

-

ATB. Piperidine | C5H11N | MD Topology | NMR | X-Ray. Available at: [Link]

-

ResearchGate. Can the salt form of my organic compound be determined using NMR?. Available at: [Link]

-

Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. Available at: [Link]

-

ScienceMadness.org. Isolation of primary amines as HCL salt problem. Available at: [Link]

-

The Royal Society of Chemistry. Supporting Information Hydrogenation of Functionalised Pyridines with a Rhodium Oxide Catalyst under Mild Conditions. Available at: [Link]

-

University of Wisconsin-Madison. NMR Spectroscopy :: 1H NMR Chemical Shifts. Available at: [Link]

-

PubChem. 1-tert-Butyl 2-methyl (2S)-piperidine-1,2-dicarboxylate. Available at: [Link]

-

Highly Efficient and Eco-friendly Synthesis of Tertiary Amines by Reductive Alkylation of Aldehydes with Secondary Amines over Pt Nanowires Catalyst - Supporting Information. Available at: [Link]

-

The Royal Society of Chemistry. Template for Electronic Submission to ACS Journals. Available at: [Link]

-

Reddit. 1H-NMR of Cyclopropylamine HCl salt. Available at: [Link]

-

Isotope Science / Alfa Chemistry. Deuterated Solvents for NMR. Available at: [Link]

-

PubChem. Piperidine, hydrochloride (1:1). Available at: [Link]

-

The Royal Society of Chemistry. Supplementary Material. Available at: [Link]

-

The Royal Society of Chemistry. 1H NMR (D2O, 500 MHz, δ/ppm relative to TMS): 2.62 (s, 9H, -CH3), 2.88 (t, 2H. Available at: [Link]

-

LibreTexts. 6.6: ¹H NMR Spectra and Interpretation (Part I). Available at: [Link]

-

Macmillan Group - Princeton University. SUPPLEMENTARY INFORMATION. Available at: [Link]

-

The Royal Society of Chemistry. c7dt02584j1.pdf. Available at: [Link]

Technical Guide: Stability, Storage, and Handling of Methyl 6-Methylpiperidine-3-carboxylate Hydrochloride

Topic: Stability and storage conditions for Methyl 6-Methylpiperidine-3-carboxylate HCl Content Type: In-depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

Methyl 6-methylpiperidine-3-carboxylate hydrochloride (CAS: 1009377-11-0 for trans-isomer; related analog 89895-55-6) is a critical chiral building block in the synthesis of pharmaceutical agents, particularly those targeting neurological pathways. As a secondary amine ester salt, it possesses a unique duality: it is chemically robust when dry and protonated, yet highly labile upon exposure to moisture or base.

This guide details the physicochemical vulnerabilities of the compound, specifically its susceptibility to hydrolytic degradation and intramolecular cyclization . It provides a validated storage protocol to maintain purity >98% over extended periods.

Physicochemical Profile

Understanding the structural properties is the first step in effective handling. The hydrochloride salt form is engineered to "lock" the amine, preventing self-reactivity.

| Property | Specification / Description |

| Chemical Structure | Piperidine ring with a methyl ester at C3 and a methyl group at C6.[1] |

| Molecular Formula | C₈H₁₅NO₂[1] · HCl |

| Molecular Weight | ~193.67 g/mol |

| Physical State | White to off-white crystalline powder. |

| Hygroscopicity | High. Amine salts are prone to absorbing atmospheric moisture. |

| Solubility | Soluble in water, methanol, ethanol; sparingly soluble in non-polar solvents (DCM, Ether). |

| pKa (Amine) | ~10–11 (estimate). The amine is protonated in the salt form. |

Degradation Mechanisms: The "Why" Behind the Protocol

The stability of this compound rests on two pillars: Moisture Exclusion and Protonation Maintenance .

Hydrolysis (The Moisture Threat)

The methyl ester moiety is susceptible to acid-catalyzed hydrolysis. While the HCl salt stabilizes the amine, it also provides an acidic environment. If water is introduced (via hygroscopic absorption), the salt itself catalyzes the hydrolysis of the ester into the corresponding carboxylic acid (6-methylpiperidine-3-carboxylic acid) and methanol.

-

Trigger: Humidity > 40% or improper sealing.

-

Result: Loss of ester functionality; formation of carboxylic acid impurity.

Intramolecular Cyclization (The pH Threat)

This is the most critical instability mechanism for researchers performing workups.

-

The "Proton Lock": In the HCl salt form, the nitrogen is protonated (

) and non-nucleophilic. It cannot attack the ester carbonyl. -

The Danger Zone: Upon neutralization (free-basing) to pH > 8, the amine becomes nucleophilic (

). Due to the favorable ring size, the amine can attack the ester carbonyl intramolecularly, ejecting methanol and forming a bicyclic lactam (a diazabicyclo-like or bridged lactam structure depending on conformation). -

Implication: Never store the free base. Neutralize in situ only.

Degradation Pathway Visualization

Figure 1: The dual degradation pathways. The blue node represents the stable storage state. Red and Yellow paths indicate failure modes triggered by moisture and base, respectively.

Storage & Handling Protocols

To ensure long-term stability (>12 months), strictly adhere to the following matrix.

Storage Conditions Matrix

| Parameter | Recommendation | Rationale |

| Temperature | 2°C to 8°C (Refrigerated) | Slows kinetic rate of hydrolysis and oxidation. |

| Atmosphere | Inert Gas (Argon/Nitrogen) | Prevents moisture ingress and oxidative degradation. |

| Container | Amber Glass Vial with Teflon-lined cap | Amber glass blocks UV; Teflon prevents leaching and ensures a tight seal. |

| Desiccant | Required | Store the vial inside a secondary jar containing silica gel or molecular sieves. |

| Light | Protect from Light | General precaution for organic salts to prevent photo-oxidation. |

Handling Workflow (Step-by-Step)

-

Equilibration: Allow the refrigerated container to reach room temperature before opening.

-

Why? Opening a cold vial in humid air causes immediate condensation on the powder, triggering hydrolysis.

-

-

Aliquotting: Work in a low-humidity environment (glovebox or dry room preferred). If not possible, flush the headspace with Argon immediately after use.

-

Solvent Choice:

-

Preferred: Anhydrous Methanol, Ethanol (for reactions).

-

Avoid: Water, aqueous bases (unless reacting immediately).

-

-

Neutralization: If the free base is required for a reaction:

-

Suspend the HCl salt in the organic solvent (e.g., DCM).

-

Add the base (e.g., TEA, DIPEA) in the presence of the electrophile.

-

Do not isolate the free base as a neat oil/solid.

-

Storage Decision Logic

Figure 2: Decision tree for receiving and accessing the compound to minimize moisture exposure.

Quality Control & Monitoring

Implement a re-test interval of 6 months .

-

Visual Inspection:

-

Pass: Free-flowing white powder.

-

Fail: Clumping, "wet" appearance, or yellow discoloration (indicates oxidation or hydrolysis).

-

-

Analytical Check (H-NMR / HPLC):

-

H-NMR (D₂O or CD₃OD): Check for the integrity of the methyl ester singlet (~3.7 ppm).

-

Impurity Marker: Appearance of a new peak corresponding to the free carboxylic acid or loss of the methyl ester signal indicates hydrolysis.

-

Chloride Content: Silver Nitrate titration can verify the salt stoichiometry if hygroscopicity is suspected to have altered the mass balance.

-

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 68586935, Methyl trans-6-Methylpiperidine-3-carboxylate Hydrochloride. Retrieved from [Link]

-

Han, Z. et al. (2021). Stereocontrolled synthesis of 3-hydroxy-2-piperidinone carboxamides by catalytic ring-opening aminolysis. Beilstein Journal of Organic Chemistry. (Discusses stability of piperidine carboxamides and esters). Retrieved from [Link]

Sources

Technical Safety Guide: Methyl 6-Methylpiperidine-3-carboxylate Hydrochloride

Executive Summary

Methyl 6-methylpiperidine-3-carboxylate hydrochloride (CAS: 1009376-77-5 / 1009377-11-0) is a functionalized piperidine derivative widely employed as a chiral building block in the synthesis of pharmaceutical agents, particularly those targeting neurological pathways (e.g., GABA transport modulators).

While often categorized as a standard laboratory irritant, its specific structural features—a secondary amine salt combined with a labile ester—present unique stability and handling challenges. This guide moves beyond the generic Safety Data Sheet (SDS) to analyze the mechanistic hazards, synthesis risks, and required engineering controls for safe utilization.

Chemical Identity & Physicochemical Core[1]

Nomenclature & Identification

-

IUPAC Name: Methyl 6-methylpiperidine-3-carboxylate hydrochloride[1]

-

Common Synonyms: Methyl 6-methylnipecotate HCl; 3-Piperidinecarboxylic acid, 6-methyl-, methyl ester, hydrochloride.

-

Molecular Weight: 193.67 g/mol [4]

Stereochemical Variants

The safety profile applies generally to all stereoisomers, though specific CAS numbers distinguish them:

-

cis-Isomer: CAS 1009376-77-5[1]

-

trans-Isomer: CAS 1009377-11-0

-

Racemic/General: CAS 89895-55-6 (often cited for the parent structure)

Critical Physicochemical Properties

| Property | Value | Safety Implication |

| Physical State | White to off-white solid | Dust inhalation hazard. |

| Solubility | High in Water, Methanol, DMSO | Rapid systemic absorption via mucous membranes. |

| Acidity (pH) | Acidic (10% aq. solution) | Potential for eye damage; incompatible with strong bases. |

| Hygroscopicity | High | Absorbs atmospheric moisture, leading to hydrolysis and "clumping," increasing handling risk. |

| Melting Point | ~140–145°C (Decomposes) | Thermal decomposition releases toxic HCl and NOx fumes. |

Hazard Profiling & GHS Classification

Structural Hazard Analysis

The hazard profile is dictated by three functional components:

-

Piperidine Ring: Inherently basic and irritating; however, as the HCl salt, the volatility is suppressed, reducing (but not eliminating) vapor inhalation risks.

-

Methyl Ester: Susceptible to hydrolysis. Contact with moisture or bases releases methanol (toxic) and the free acid.

-

Hydrochloride Counter-ion: Imparts acidity to mucous membranes upon contact.

GHS Classification (29 CFR 1910.1200 / CLP)

-

Signal Word: WARNING

-

Hazard Statements:

Hazard Logic Diagram

The following diagram illustrates the causality between the chemical structure and the resulting biological hazards.

Figure 1: Structural Hazard Logic. The HCl salt form drives the immediate acute irritation risks (Eye/Respiratory), while the lipophilic piperidine core facilitates skin interaction.

Operational Safety: Synthesis & Handling

Synthesis Risks

The primary synthesis route involves the hydrogenation of Methyl 6-methylnicotinate . This step introduces hazards significantly higher than handling the final solid product.

-

Precursor: Methyl 6-methylnicotinate (CAS 5470-70-2) is an irritant.

-

Reagents: Hydrogen gas (H₂, Flammable/Explosive), Palladium on Carbon (Pd/C, Pyrophoric).

-

Reaction: Exothermic reduction under pressure.

Critical Control Point: If synthesizing de novo, the hydrogenation vessel must be grounded and purged with inert gas. Dry Pd/C catalysts must never be exposed to air in the presence of solvent vapors (methanol) due to ignition risk.

Handling Protocol (Final Product)

Standard Operating Procedure (SOP) Parameters:

-

Engineering Controls:

-

Primary: Chemical Fume Hood (CFH) with face velocity > 100 fpm.

-

Secondary: Local Exhaust Ventilation (LEV) if weighing open powders > 10 grams.

-

-

Personal Protective Equipment (PPE):

-

Eyes: Chemical splash goggles (ANSI Z87.1). Safety glasses are insufficient due to the fine, acidic dust.

-

Hands: Nitrile gloves (minimum 0.11 mm thickness). Breakthrough time is generally high for solid salts, but change immediately upon contamination.

-

Respiratory: If handling outside a hood (not recommended), use a NIOSH N95 or P100 particulate respirator.

-

-

Storage Conditions:

-

Atmosphere: Store under Argon or Nitrogen. The compound is hygroscopic; moisture absorption alters stoichiometry and can lead to "caking," forcing users to chip the solid, generating dangerous dust.

-

Temperature: Refrigerate (2–8°C) to prevent slow ester hydrolysis.

-

Safe Handling Workflow Diagram

Figure 2: Safe Handling Workflow. The "Critical Risk Zone" highlights where dust generation and exposure are most likely to occur.

Emergency Response Protocols

| Scenario | Immediate Action | Medical/Technical Rationale |

| Eye Contact | Rinse immediately with water for 15+ minutes. Lift eyelids. | The HCl salt creates a localized acidic environment (pH < 2) on the cornea, risking permanent opacity if not diluted instantly. |

| Skin Contact | Wash with soap and water.[6][7] Remove contaminated clothing.[7][8][9] | Piperidine derivatives can penetrate the dermis. Irritation may be delayed; thorough washing prevents chemical burns. |

| Inhalation | Move to fresh air.[6][7][9] If wheezing occurs, administer oxygen. | Fine acidic dust causes bronchospasm. Monitor for delayed pulmonary edema if exposure was massive. |

| Spill (Solid) | Do not dry sweep. Cover with wet paper towels or inert absorbent, then scoop. | Dry sweeping aerosolizes the irritant. Wetting the spill dissolves the salt, preventing airborne dust. |

| Fire | Use Water Spray, CO₂, or Dry Chemical. | Emits toxic Nitrogen Oxides (NOx) and Hydrogen Chloride (HCl) gas upon combustion. Firefighters must wear SCBA. |

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 68586935, Methyl trans-6-Methylpiperidine-3-carboxylate Hydrochloride. Retrieved January 29, 2026, from [Link]

-

European Chemicals Agency (ECHA). Registration Dossier: Piperidine derivatives and their salts. Retrieved from [Link]

-

New Jersey Department of Health. Hazardous Substance Fact Sheet: Piperidine. Retrieved from [Link]

Sources

- 1. (S-Ethyl piperidine-2-carboxylate,22328-78-5-chemable-chemable [chemable.net]

- 2. chembk.com [chembk.com]

- 3. methyl (3R,6S)-6-methylpiperidine-3-carboxylate 97% | CAS: 1009376-81-1 | AChemBlock [achemblock.com]

- 4. CAS:1009376-77-5, 顺式-6-甲基哌啶-3-甲酸甲酯盐酸盐-毕得医药 [bidepharm.com]

- 5. dcfinechemicals.com [dcfinechemicals.com]

- 6. chemicalbook.com [chemicalbook.com]

- 7. fishersci.com [fishersci.com]

- 8. aksci.com [aksci.com]

- 9. merckmillipore.com [merckmillipore.com]

Technical Monograph: Methyl 6-Methylpiperidine-3-carboxylate Hydrochloride

Executive Summary

Methyl 6-methylpiperidine-3-carboxylate hydrochloride is a critical saturated heterocyclic building block used in the synthesis of complex pharmaceutical agents and alkaloid analogs.[1] Structurally, it consists of a piperidine ring substituted with a methyl group at the C6 position and a methyl ester functionality at the C3 position.[2]

This guide addresses the specific challenges in working with this scaffold, particularly the stereochemical ambiguity often found in commercial catalogs. We provide a definitive breakdown of nomenclature, validated synthetic pathways involving pyridine ring reduction, and handling protocols for the hydrochloride salt.

Nomenclature & Chemical Identity

The primary source of confusion for this compound lies in its stereochemistry. The 3,6-substitution pattern on the piperidine ring generates two diastereomers: cis and trans.[1] Commercial supplies often list the generic CAS or a specific isomer without explicit stereochemical labels.

Table 1: Chemical Identity & Synonyms[1]

| Parameter | Details |

| Common Name | Methyl 6-methylpiperidine-3-carboxylate HCl |

| IUPAC Name | Methyl 6-methylpiperidine-3-carboxylate hydrochloride |

| Molecular Formula | C₈H₁₅NO₂[1][2][3][4] · HCl |

| Molecular Weight | 193.67 g/mol (Salt); 157.21 g/mol (Free Base) |

| CAS (Generic/Mix) | 89895-55-6 (Note: Often refers to the 3-carboxylate without the 6-methyl; verify structure carefully).[1] 1009376-81-1 (Often cited for specific isomers in catalogs).[1] |

| CAS (cis-Isomer) | 1009376-77-5 (Methyl (3R,6S)-rel-...) |

| CAS (trans-Isomer) | 1009376-86-6 (Methyl (3R,6R)-rel-...) |

| SMILES | COC(=O)C1CCNC1.Cl (Generic) |

| Precursor CAS | 5470-70-2 (Methyl 6-methylnicotinate) |

Critical Note: Always verify the ¹H-NMR coupling constants of the C3 and C6 protons to confirm stereochemistry. The cis isomer typically displays different coupling patterns (axial-equatorial relationships) compared to the trans isomer.[1]

Stereochemical Analysis

The relative orientation of the methyl group at C6 and the ester group at C3 dictates the physical shape and biological binding properties of the molecule.[1]

-

Cis-Isomer: The substituents are on the same side of the ring plane.[1] In the lowest energy chair conformation, one substituent is typically equatorial and the other axial (or both equatorial depending on specific 1,3-diaxial interactions, though 1,4-substitution is not present here).

-

Trans-Isomer: The substituents are on opposite sides.[1] This often allows both bulky groups to adopt equatorial positions, making it thermodynamically favorable in some contexts.

Visualization: Stereochemical Relationships[1]

Figure 1: Stereochemical relationship between the cis and trans diastereomers. Note that epimerization can occur at the C3 position under strong basic conditions.[1]

Synthetic Protocols

The most robust route to Methyl 6-methylpiperidine-3-carboxylate Hydrochloride is the catalytic hydrogenation of its aromatic precursor, Methyl 6-methylnicotinate .[1] This method is preferred over direct esterification of the piperidine acid because the pyridine starting materials are cheaper and easier to purify.

Synthesis Workflow[1][3][5][6][7]

The synthesis relies on the reduction of the pyridine ring. The stereochemical outcome (cis/trans ratio) is heavily influenced by the catalyst and solvent pH.

Figure 2: Synthetic pathway via hydrogenation of the pyridine precursor.

Detailed Experimental Protocol

Objective: Synthesis of Methyl 6-methylpiperidine-3-carboxylate Hydrochloride via hydrogenation.

Reagents:

-

Platinum(IV) oxide (PtO₂) (0.05 eq) or 10% Pd/C (10 wt%)[1]

-

Methanol (anhydrous)[1]

-

Concentrated HCl (1.1 eq) or HCl in dioxane

-

Hydrogen gas (H₂)[1]

Procedure:

-

Preparation: In a high-pressure hydrogenation vessel (Parr shaker), dissolve Methyl 6-methylnicotinate (e.g., 5.0 g) in anhydrous methanol (50 mL).

-

Acidification: Add concentrated HCl (1.1 equivalents) dropwise. Rationale: Protonation of the pyridine nitrogen facilitates reduction and prevents catalyst poisoning by the amine product.[1]

-

Catalyst Addition: Carefully add the catalyst (PtO₂ or Pd/C) under an inert atmosphere (Nitrogen purge).[1] Safety: Pd/C is pyrophoric when dry.[1]

-

Hydrogenation: Seal the vessel, purge with H₂ three times, and pressurize to 50 psi (3.5 bar). Agitate at room temperature for 12–24 hours.

-

Monitoring: Monitor reaction progress via TLC (stain with Ninhydrin) or LC-MS. The UV active pyridine spot should disappear.

-

Workup: Filter the reaction mixture through a pad of Celite to remove the catalyst. Rinse the pad with methanol.[3]

-

Isolation: Concentrate the filtrate under reduced pressure to obtain the crude hydrochloride salt as a white to off-white solid.[1]

-

Purification: If stereochemical purity is required, recrystallize from isopropanol/ether or separate isomers using preparative HPLC.

Handling & Analytical Characterization

Handling Properties[1][5][8]

-

Hygroscopicity: As a hydrochloride salt, the compound is hygroscopic. Store in a desiccator at -20°C for long-term stability.

-

Stability: Stable under acidic conditions.[1] Avoid strong bases unless the free base is desired immediately, as ester hydrolysis (saponification) or epimerization may occur.

Expected Analytical Data[1]

-

Mass Spectrometry (ESI+): m/z = 158.1 [M+H]⁺ (Free base mass).

-

¹H NMR (D₂O):

References

-

PubChem. Methyl trans-6-Methylpiperidine-3-carboxylate Hydrochloride (CID 68586935).[1] National Library of Medicine.[1] Available at: [Link][1]

-

Lead Sciences. cis-Methyl 6-methylpiperidine-3-carboxylate hydrochloride Safety Data. Available at: [Link][1]

-

PrepChem. Synthesis of methyl 6-methylnicotinate. (Precursor Synthesis).[1] Available at: [Link]

Sources

- 1. lookchem.com [lookchem.com]

- 2. Methyl piperidine-3-carboxylate | C7H13NO2 | CID 351626 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. environmentclearance.nic.in [environmentclearance.nic.in]

- 4. CN114437031A - Synthetic method of 6-methyl nicotine - Google Patents [patents.google.com]

- 5. nbinno.com [nbinno.com]

Purity standards for Methyl 6-Methylpiperidine-3-carboxylate Hydrochloride

An In-depth Technical Guide to the Purity Standards for Methyl 6-Methylpiperidine-3-carboxylate Hydrochloride

Authored by: A Senior Application Scientist

Introduction: The Critical Role of a Pharmaceutical Intermediate

In the intricate process of drug development, the quality of each component is paramount. Pharmaceutical intermediates, while not the final active pharmaceutical ingredient (API), are foundational building blocks whose purity directly influences the safety, efficacy, and stability of the final drug product.[1] Methyl 6-Methylpiperidine-3-carboxylate Hydrochloride is a chiral piperidine derivative that serves as a key synthetic intermediate in medicinal chemistry.[2] Its structural features are leveraged in the development of a range of therapeutic agents, including anticonvulsants and enzyme inhibitors.[2] This guide provides a comprehensive framework for establishing and verifying the purity standards of this critical intermediate, grounded in the principles of the International Council for Harmonisation (ICH) guidelines and field-proven analytical practices.

Chemical Identity and Structure

-

Chemical Name: Methyl 6-Methylpiperidine-3-carboxylate Hydrochloride

-

Synonyms: trans-Methyl 6-methylpiperidine-3-carboxylate HCl[3]

-

Molecular Formula: C₈H₁₆ClNO₂[4]

-

Molecular Weight: 193.67 g/mol [4]

-

CAS Number: 1009376-86-6 (for the trans-diastereomer)[3]

-

Structure:

(Note: The molecule possesses two chiral centers at positions 3 and 6 of the piperidine ring, leading to the possibility of stereoisomers.)

Significance in Drug Development

The piperidine scaffold is a ubiquitous feature in many pharmaceuticals due to its ability to impart favorable physicochemical properties and engage in specific biological interactions.[5] The chirality of Methyl 6-Methylpiperidine-3-carboxylate Hydrochloride is of particular importance, as stereoisomers of a drug can exhibit significantly different pharmacological and toxicological profiles.[6][7] Consequently, controlling the stereochemical integrity of this intermediate is as crucial as controlling its chemical purity.[2]

The Imperative of Purity Control for Intermediates

Regulatory bodies globally, guided by frameworks like ICH Q7 (Good Manufacturing Practice for Active Pharmaceutical Ingredients) and ICH Q11 (Development and Manufacture of Drug Substances), emphasize the need for robust control over starting materials and intermediates.[1] The quality of an intermediate determines:

-

Process Reproducibility and Yield: Consistent purity ensures predictable reaction kinetics and outcomes in downstream synthetic steps.[1]

-

Impurity Profile of the API: Impurities in an intermediate can be carried through the synthesis or react to form new, potentially harmful impurities in the final API.[1]

-

Patient Safety: The absence of genotoxic or otherwise harmful impurities is a non-negotiable aspect of pharmaceutical quality.[8]

Establishing Purity Specifications: A Risk-Based Approach

In the absence of a dedicated pharmacopeial monograph for Methyl 6-Methylpiperidine-3-carboxylate Hydrochloride, its purity specifications must be established based on a risk assessment informed by its role in the API synthesis and the principles outlined in ICH Q3A(R2) for new drug substances.[9]

Rationale for Purity Thresholds

The acceptance criteria for an intermediate should be scientifically justified and based on the manufacturing process's capability and the potential impact of impurities on the final API. A typical purity level for a critical intermediate is often expected to be high, frequently 99% or greater, to minimize the introduction of unwanted substances into the final stages of manufacturing.[10]

Proposed Purity Standard and Acceptance Criteria

The following table outlines a proposed set of specifications for high-quality Methyl 6-Methylpiperidine-3-carboxylate Hydrochloride suitable for use in drug development.

| Parameter | Acceptance Criteria | Justification & (Typical Method) |

| Appearance | White to off-white solid | Visual inspection |

| Identity | Conforms to the structure | Spectroscopic confirmation (¹H NMR, ¹³C NMR, MS, IR) |

| Assay | ≥ 99.0% | Ensures high purity of the main component (HPLC, Titration) |

| Stereochemical Purity | ||

| Diastereomeric Purity | ≥ 99.0% (trans or cis isomer) | To control the desired stereochemistry for biological activity (Chiral HPLC/SFC, NMR) |

| Enantiomeric Purity | Report value (if applicable) | Critical for single-enantiomer APIs (Chiral HPLC/SFC) |

| Organic Impurities | ||

| Any single unspecified impurity | ≤ 0.10% | Aligns with ICH Q3A reporting thresholds[9] (HPLC) |

| Total Impurities | ≤ 0.50% | Controls the overall level of process-related impurities and degradants (HPLC) |

| Residual Solvents | Complies with ICH Q3C limits | To ensure patient safety from solvent toxicity (Headspace GC-MS) |

| Water Content | ≤ 0.5% | Water can affect stability and reactivity (Karl Fischer Titration) |

| Sulphated Ash | ≤ 0.1% | Controls the level of inorganic impurities |

Impurity Profiling: Anticipating and Controlling Contaminants

A thorough understanding of the synthetic route and the chemical stability of Methyl 6-Methylpiperidine-3-carboxylate Hydrochloride is essential for identifying potential impurities.[11]

Overview of Potential Impurity Sources

The diagram below illustrates the primary sources from which impurities can arise.

Caption: Figure 1: Sources of Impurities.

Process-Related Impurities

Given that a common synthesis route for piperidines involves the reduction of pyridine precursors, potential impurities could include:

-

Unreacted Starting Materials: Such as the corresponding methyl 6-methylnicotinate.

-

Partially Reduced Intermediates: Tetrahydropyridine derivatives.

-

By-products from Side Reactions: Impurities arising from over-reduction or alternative reaction pathways.

Stereoisomeric Impurities

The hydrogenation of the pyridine ring can result in a mixture of cis and trans diastereomers. The relative stereochemistry of the final product is critical and must be controlled.[12] If a specific enantiomer is required, enantiomeric purity must also be assessed.

Degradation Products

The ester functional group in Methyl 6-Methylpiperidine-3-carboxylate Hydrochloride is susceptible to hydrolysis, particularly under non-anhydrous or basic conditions, which would yield 6-methylpiperidine-3-carboxylic acid.

Residual Solvents

Solvents used during synthesis and purification (e.g., methanol, ethanol, ethyl acetate, diethyl ether) must be controlled according to ICH Q3C guidelines.

Analytical Methodologies for Purity Verification

A multi-faceted analytical approach is required to fully characterize the purity of Methyl 6-Methylpiperidine-3-carboxylate Hydrochloride. The validation of these analytical methods is a prerequisite for their use in a regulated environment.[8]

Foundational Analytical Techniques

-

High-Performance Liquid Chromatography (HPLC): The cornerstone for assay and organic impurity determination.

-

Chiral HPLC or Supercritical Fluid Chromatography (SFC): Essential for separating and quantifying stereoisomers.[13]

-

Gas Chromatography (GC): Primarily used for residual solvent analysis, often with a mass spectrometry (MS) detector.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: A powerful tool for structural elucidation and confirmation of identity. ¹H NMR can also be used to determine diastereomeric ratios.[12]

-

Mass Spectrometry (MS): Used to confirm the molecular weight of the compound and identify unknown impurities.[2]

-

Infrared (IR) Spectroscopy: Confirms the presence of key functional groups.[2]

The following workflow illustrates the logical sequence of analytical testing.

Caption: Figure 2: Analytical Testing Workflow.

Protocol 1: Assay and Organic Impurity Determination by HPLC

This protocol describes a general-purpose reverse-phase HPLC method suitable for determining the assay and purity of the hydrochloride salt.

1. Instrumentation and Columns:

- HPLC system with UV detector.

- C18 column (e.g., 4.6 x 150 mm, 3.5 µm).

2. Mobile Phase and Gradient:

- Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water.

- Mobile Phase B: 0.1% TFA in Acetonitrile.

- Flow Rate: 1.0 mL/min.

- Gradient:

- 0-2 min: 5% B

- 2-20 min: 5% to 95% B

- 20-25 min: 95% B

- 25-26 min: 95% to 5% B

- 26-30 min: 5% B

3. Detection:

- UV at 210 nm.

4. Sample Preparation:

- Dissolve the sample in a water/acetonitrile mixture (e.g., 50:50 v/v) to a concentration of approximately 1 mg/mL.

5. Causality and Justification:

- Reverse-Phase C18 Column: Provides good retention and separation for moderately polar compounds like piperidine derivatives.

- TFA in Mobile Phase: Acts as an ion-pairing agent and improves peak shape for the amine.

- Gradient Elution: Necessary to elute both the polar main compound and any less polar impurities within a reasonable timeframe.

- Low UV Wavelength (210 nm): The compound lacks a strong chromophore, so a low wavelength is required for adequate sensitivity.

Protocol 2: Chiral Purity Analysis by Chiral HPLC/SFC

This method is crucial for separating the cis and trans diastereomers and potentially the enantiomers.

1. Instrumentation and Columns:

- HPLC or SFC system with UV detector.

- Chiral Stationary Phase (CSP) column (e.g., polysaccharide-based, such as Chiralpak AD-H or Chiralcel OD-H).

2. Mobile Phase (Isocratic):

- Normal Phase HPLC: Hexane/Isopropanol/Diethylamine (e.g., 80:20:0.1 v/v/v).

- SFC: Supercritical CO₂ with a co-solvent such as Methanol or Ethanol containing an amine additive.

3. Flow Rate:

- Typically 0.5 - 1.0 mL/min for HPLC; 2-4 mL/min for SFC.

4. Detection:

- UV at 210 nm.

5. Causality and Justification:

- Chiral Stationary Phase: The CSP provides a chiral environment that allows for differential interaction with the stereoisomers, enabling their separation.[13]

- Amine Additive (e.g., Diethylamine): Crucial for reducing peak tailing and improving the resolution of basic compounds on silica-based CSPs by masking active silanol groups.

- SFC as an Alternative: Often provides faster separations and higher efficiency than HPLC for chiral compounds.

Method Validation: Ensuring Trustworthy and Reliable Data

The Principles of Analytical Method Validation

Every analytical method used to assess the purity of a pharmaceutical intermediate must be validated to ensure it is suitable for its intended purpose.[8][14] The validation process provides documented evidence that the method is accurate, precise, specific, and robust. This is a core requirement of Good Manufacturing Practice (GMP).

Key Validation Parameters

The following table summarizes the essential validation parameters as per ICH Q2(R1).

| Parameter | Description |

| Specificity | The ability to assess the analyte unequivocally in the presence of other components (e.g., impurities, degradants). |

| Accuracy | The closeness of test results to the true value. |

| Precision | The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. Includes Repeatability and Intermediate Precision. |

| Linearity | The ability to elicit test results that are directly proportional to the concentration of the analyte within a given range. |

| Range | The interval between the upper and lower concentration of analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity. |

| Limit of Detection (LOD) | The lowest amount of analyte in a sample which can be detected but not necessarily quantitated as an exact value. |

| Limit of Quantitation (LOQ) | The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy. |

| Robustness | A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters. |

Self-Validating Systems: A Workflow for Robustness

A robust analytical method should be inherently self-validating through the inclusion of system suitability tests (SSTs). SSTs are performed before each analytical run to ensure the system is performing correctly.

Caption: Figure 3: Self-Validating Workflow.

Conclusion: A Framework for Quality

Establishing and adhering to stringent purity standards for Methyl 6-Methylpiperidine-3-carboxylate Hydrochloride is not merely a procedural task; it is a fundamental component of a comprehensive quality assurance strategy. By integrating a deep understanding of potential impurities with robust, validated analytical methods, researchers and drug development professionals can ensure the integrity of this critical intermediate. This, in turn, safeguards the quality of the final API and contributes to the development of safe and effective medicines. This guide provides a scientifically sound and regulatory-compliant framework to achieve that goal.

References

- Vertex AI Search. Piperidine Market Size, Share & Forecast Growth Report, 2032.

- IndiaMART.

- Benchchem. (S)

- ResearchGate. Piperidine derivatives - extra peak in pure compounds. Why and how to change it?.

- Google Patents.

- PubMed Central.

- Acnaut. Pharmaceutical Intermediate Quality Standards: A Practical Guide.

- ResearchGate.

- PubChem.

- PubChem.

- Journal of Chemical and Pharmaceutical Research.

- BLD Pharm.

- PharmaCompass. Piperidine hydrochloride - Uses, DMF, Dossier, Manufacturer, Supplier, Licensing, Distributer, Prices, News, GMP.

- ACS Publications. Kinetic resolution of 2-Aryl-4-methylenepiperidines toward enantioenriched functionalizable piperidine fragments.

- Biosynth.

- ICH. ICH Harmonised Tripartite Guideline - Impurities in New Drug Substances Q3A(R2).

- Pharmaguideline. Analytical Method Validation in Pharmaceuticals | Step-by-Step Guide to AMV.

- UNODC.

- European Medicines Agency. Q 3 B (R2) Impurities in New Drug Products.

- The Royal Society of Chemistry. Piperidines ESI-revised3.

- Thieme Connect. Application of Chiral Piperidine Scaffolds in Drug Design.

- IVT Network. Step-by-Step Analytical Methods Validation and Protocol in the Quality System Compliance Industry.

- ICH. Quality Guidelines.

- Autech. The Role of Piperidine Derivatives in Modern Pharmaceutical Synthesis.

- International Journal of Pharmaceutical Investigation. Impurities in Drug Substance-An Overview of ICH Q3A, Q3C and M7 Guidelines.

- White Rose eTheses Online. SYNTHESIS OF PIPERIDINES USING ORGANOMETALLIC CHEMISTRY.

- NTU Journal of Pure Sciences.

- PubMed.

- Veeprho. Analytical Method Validation: A Crucial Pillar in Pharmaceutical Quality Assurance.

- BenchChem.

- ResearchGate.

- Autech.

- ResearchGate. 1: Chiral piperidine moieties present in pharmaceutical agents.

- Sema. Validation Of Analytical Methods For Pharmaceutical Analysis.

- Google Patents. CN108017573B - Process for preparing 4-methylenepiperidine or acid addition salt thereof.

Sources

- 1. tianmingpharm.com [tianmingpharm.com]

- 2. (S)-Methyl piperidine-3-carboxylate hydrochloride|CAS 164323-84-6 [benchchem.com]

- 3. 1009376-86-6|trans-Methyl 6-methylpiperidine-3-carboxylate hydrochloride|BLD Pharm [bldpharm.com]

- 4. Methyl trans-6-Methylpiperidine-3-carboxylate Hydrochloride | C8H16ClNO2 | CID 68586935 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 6. thieme-connect.de [thieme-connect.de]

- 7. nbinno.com [nbinno.com]

- 8. Analytical Method Validation in Pharmaceuticals | Step-by-Step Guide to AMV | Pharmaguideline [pharmaguideline.com]

- 9. database.ich.org [database.ich.org]

- 10. gminsights.com [gminsights.com]

- 11. jpionline.org [jpionline.org]

- 12. rsc.org [rsc.org]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. wjarr.com [wjarr.com]

Methodological & Application

Application Note: Reductive Amination Protocols for the Synthesis and Functionalization of Piperidine Derivatives

For Researchers, Scientists, and Drug Development Professionals

Abstract

The piperidine ring is a cornerstone of modern medicinal chemistry, recognized as a privileged scaffold in a vast array of FDA-approved therapeutics.[1][2] Reductive amination stands out as one of the most robust, versatile, and widely adopted methods for the synthesis and functionalization of these critical N-heterocycles.[3][4][5] This guide provides an in-depth exploration of reductive amination protocols involving piperidine derivatives. Moving beyond a simple recitation of steps, this document elucidates the underlying chemical principles, explains the rationale behind reagent selection, and offers detailed, field-proven protocols. It aims to empower researchers to confidently select and execute the optimal strategy for their specific synthetic challenges, troubleshoot common issues, and ultimately accelerate the drug discovery process.

Introduction: The Significance of the Piperidine Scaffold

The piperidine motif is ubiquitous in pharmaceutical sciences, present in over twenty classes of drugs, from antipsychotics like Haloperidol to ADHD medications such as Ritalin.[2][4] Its prevalence stems from its unique combination of properties: the saturated, six-membered ring provides a three-dimensional, sp³-rich scaffold that can effectively orient substituents into biologically relevant space, improving binding affinity and selectivity. Furthermore, the basic nitrogen atom is typically protonated at physiological pH, allowing for crucial ionic interactions with biological targets and enhancing aqueous solubility.

Reductive amination is a key C-N bond-forming reaction that serves as a primary tool for constructing and elaborating on this scaffold.[6] It allows for the direct coupling of a piperidine amine with an aldehyde or ketone, or vice-versa, to generate more complex secondary or tertiary amines in a controlled manner, often avoiding the over-alkylation issues that plague direct alkylation methods.[7][8]

The Core Mechanism: A Two-Step Cascade

Reductive amination is a sequential, one-pot process that proceeds through two key stages: the formation of an imine or iminium ion, followed by its immediate reduction.[7][9]

-

Imine/Iminium Ion Formation: A piperidine derivative (acting as a secondary amine) or another amine attacks the carbonyl carbon of an aldehyde or ketone. Following the initial addition, a molecule of water is eliminated to form a positively charged iminium ion . If a primary amine is used, a neutral imine is formed. This step is reversible and its equilibrium is highly pH-dependent.[9]

-

Hydride Reduction: A selective reducing agent, present in the reaction mixture, delivers a hydride (H⁻) to the electrophilic carbon of the iminium ion (or imine), quenching the charge and forming the final, more complex amine product.

The success of the reaction hinges on a delicate balance. The pH must be mildly acidic (typically 4-6) to facilitate water elimination for iminium formation, but not so acidic that it fully protonates the starting amine, rendering it non-nucleophilic.[7][10][11]

Caption: Standard workflow for a one-pot reductive amination reaction.

Protocol 4.2.1: The Preferred Method using Sodium Triacetoxyborohydride (STAB)

This is the go-to protocol for most applications due to its high selectivity and operational simplicity. [12]

-

Reactants: N-Boc-4-piperidone (1.0 equiv), Aniline derivative (1.1 equiv), Sodium Triacetoxyborohydride (1.5 equiv).

-

Solvent: 1,2-Dichloroethane (DCE), ~0.2 M concentration.

Step-by-Step Procedure:

-

To a dry, round-bottom flask under an inert atmosphere (N₂ or Argon), add N-Boc-4-piperidone and the aniline derivative.

-

Add the solvent (DCE) and stir the mixture at room temperature for 20-30 minutes. If the amine is a hydrochloride salt, add 1.0 equiv of a non-nucleophilic base like triethylamine (TEA).

-

In a single portion, add the sodium triacetoxyborohydride to the stirring mixture. Note: The reaction may be mildly exothermic.

-

Allow the reaction to stir at room temperature. Monitor the reaction progress by TLC or LC-MS until the starting piperidone is consumed (typically 4-18 hours).

-

Upon completion, carefully quench the reaction by slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Stir for 30 minutes until gas evolution ceases.

-

Transfer the mixture to a separatory funnel and extract with an organic solvent (e.g., Dichloromethane or Ethyl Acetate, 3x).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purify the crude residue by flash column chromatography (typically silica gel with a hexane/ethyl acetate gradient) to yield the desired N-aryl piperidine product.

Protocol 4.2.2: The Classic Method using Sodium Cyanoborohydride

This protocol is effective but requires strict adherence to safety procedures due to the high toxicity of the reagent. [13][14]

-

Reactants: Piperidine (1.0 equiv), Aldehyde (1.0 equiv), Sodium Cyanoborohydride (1.2 equiv), Acetic Acid.

-

Solvent: Methanol (MeOH), ~0.2 M concentration.

Step-by-Step Procedure:

-